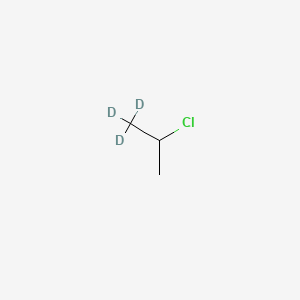

2-Chloropropane-1,1,1-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Stable Isotope-Labeled Compounds

2-Chloropropane-1,1,1-D3: is commonly used in the synthesis of stable isotope-labeled compounds. These compounds are crucial in various fields such as metabolic research, where they serve as internal standards for mass spectrometry-based quantification. The deuterium labeling provides a non-radioactive, stable marker that can be tracked through metabolic pathways .

Environmental Tracing

Deuterium-labeled 2-Chloropropane can be employed as a tracer in environmental studies. Its distinct isotopic signature allows researchers to track the distribution and degradation of chlorinated hydrocarbons in ecosystems, aiding in the understanding of pollutant behavior and environmental impact assessments .

Material Sciences

In material sciences, 2-Chloropropane-1,1,1-D3 can be used to investigate the interaction of organic molecules with various substrates. For example, it can be used to study the adsorption properties of nanomaterials, which is essential for developing new sensors and catalytic systems .

Pharmaceutical Research

The compound is valuable in pharmaceutical research for drug development. It can be used to synthesize deuterium-labeled analogs of drug candidates, which helps in studying their pharmacokinetics and metabolism. This information is critical for optimizing drug efficacy and safety .

Analytical Chemistry

In analytical chemistry, 2-Chloropropane-1,1,1-D3 serves as a reference standard. It is used to calibrate instruments and validate methods, particularly in gas chromatography and mass spectrometry, ensuring accurate and reliable analytical results .

Chemical Education

Lastly, 2-Chloropropane-1,1,1-D3 is used in chemical education as a teaching tool to demonstrate principles of isotopic labeling and its applications in research. It provides a tangible example for students learning about isotopes and their practical uses in science .

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Chloropropane-1,1,1-D3 are not mentioned in the search results, a related compound, 3-chloropropane-1,2-diol ester (3-MCPDE), is being studied for reduction using green nanomaterials . This could potentially pave the way for future research into the effects of green immobilization and their interactions for 3-MCPD reduction, which can impact the food industry .

Mecanismo De Acción

Target of Action

2-Chloropropane-1,1,1-D3 is a chemical compound used in synthetic chemistry . . It is often used as a reference standard in chemical analysis .

Biochemical Pathways

As a stable isotope-labelled compound, it is often used in studies to trace the fate of similar non-labelled compounds in biochemical systems .

Result of Action

As a stable isotope-labelled compound, it can be used to study the behavior of similar non-labelled compounds in biological systems .

Action Environment

The action, efficacy, and stability of 2-Chloropropane-1,1,1-D3 can be influenced by various environmental factors. For example, the presence of other reactive species, pH, temperature, and solvent can all affect the reactivity and stability of this compound .

Propiedades

IUPAC Name |

2-chloro-1,1,1-trideuteriopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZAYCEDJDHCC-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropropane-1,1,1-D3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B594885.png)

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)